

An In-depth Technical Guide to the Chemical Structure of Streptobiosamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Streptobiosamine**

Cat. No.: **B1682495**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptobiosamine is a critical disaccharide component of the aminoglycoside antibiotic, streptomycin. A comprehensive understanding of its chemical structure and properties is paramount for researchers in the fields of antibiotic development, carbohydrate chemistry, and microbial biosynthesis. This technical guide provides a detailed overview of the chemical structure of **streptobiosamine**, including its physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, this guide presents visualizations of its chemical structure and its position within the biosynthetic pathway of streptomycin to aid in research and development efforts.

Chemical Structure and Nomenclature

Streptobiosamine is an amino disaccharide with the systematic IUPAC name (2R,3R)-3-(((2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxy-2-((S)-1-hydroxyethyl)succinaldehyde^{[1][2]}. It is composed of two monosaccharide units: N-methyl-L-glucosamine and L-streptose, linked by an α -(1→2) glycosidic bond^{[3][4]}. The unique branched-chain sugar, streptose, is a defining feature of this disaccharide.

The chemical structure of **Streptobiosamine** is visualized in the following diagram:

Figure 1: Chemical structure of **Streptobiosamine**.

Physicochemical Properties

A summary of the key physicochemical properties of **Streptobiosamine** is provided in the table below. It is important to note that while some data is readily available from computational models, experimental data for properties such as melting point remains elusive in the current literature.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₃ NO ₉	[1] [2]
Molecular Weight	337.32 g/mol	[1]
Exact Mass	337.1373 Da	[1] [2]
CAS Number	126-05-6	[1] [5]
Topological Polar Surface Area	166 Å ²	[1]
Solubility	Soluble in DMSO	[2]
Appearance	Amorphous solid (as hydrochloride salt)	[6]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **Streptobiosamine**. While a complete, assigned high-resolution spectrum for **Streptobiosamine** is not readily available in public databases, this section provides an overview of expected spectroscopic behavior based on its constituent monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Streptobiosamine** are expected to be complex due to the presence of numerous chiral centers and overlapping signals. Analysis would typically involve 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete assignment. The anomeric proton of the N-methyl-L-glucosamine unit is expected to appear in the downfield region, characteristic of glycosidic linkages. The methyl group of the N-methylamino function and the

methyl group of the streptose moiety would give rise to distinct singlet and doublet signals, respectively, in the upfield region of the ^1H NMR spectrum.

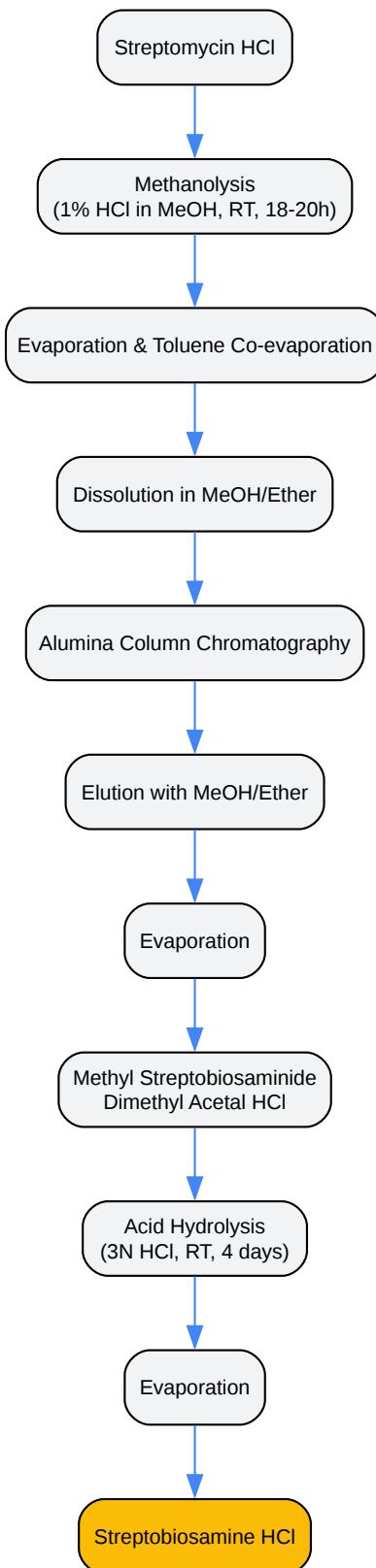
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of **Streptobiosamine**. The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to show characteristic losses of water, formaldehyde from the hydroxymethyl group, and cleavage of the glycosidic bond, yielding fragment ions corresponding to the individual N-methyl-L-glucosamine and streptose units.

Experimental Protocols

Isolation of Streptobiosamine via Acid Hydrolysis of Streptomycin

Streptobiosamine is typically obtained by the controlled acid hydrolysis of streptomycin. The following protocol is based on established methods described in the literature[3][6].

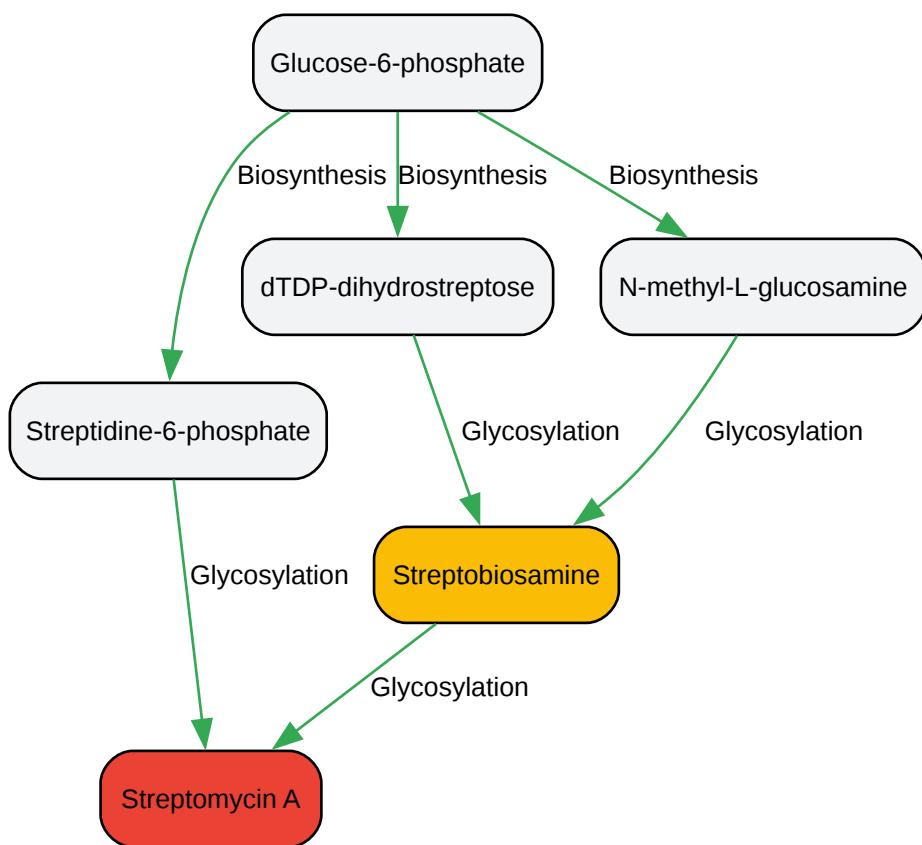

Materials:

- Streptomycin hydrochloride
- Absolute methanol
- Anhydrous hydrogen chloride
- Toluene
- Methanol-ether mixture (e.g., 2:1 and 60:40 v/v)
- Acid-washed alumina
- 3 N aqueous hydrochloric acid

Procedure:

- Dissolve streptomycin hydrochloride in absolute methanol containing approximately 1% anhydrous hydrogen chloride.
- Allow the solution to stand at room temperature for 18-20 hours.
- Remove the solvent in *vacuo* and co-evaporate the residue with toluene to remove residual acid.
- Dissolve the resulting powder in a 2:1 methanol-ether mixture.
- Apply the solution to a chromatographic column packed with acid-washed alumina.
- Elute the column with a 60:40 methanol-ether mixture to collect the fraction containing methyl streptobiosaminide dimethyl acetal hydrochloride.
- Evaporate the solvent from the collected fraction in *vacuo*.
- Treat the resulting residue with 3 N aqueous hydrochloric acid at room temperature for approximately four days, monitoring the reaction by polarimetry until a constant optical rotation is achieved.
- Evaporate the solution to dryness under reduced pressure to yield **streptobiosamine** hydrochloride as an amorphous solid.

Workflow Diagram:


[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the isolation of **Streptobiosamine**.

Biological Activity and Signaling Pathways

Streptobiosamine is a biosynthetic precursor to streptomycin, a potent antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. While streptomycin exhibits broad-spectrum antibacterial activity, there is limited publicly available data on the specific biological activity of isolated **Streptobiosamine**. It is generally considered to be inactive as an antibiotic itself, as the antibacterial properties of streptomycin are conferred by the entire molecule, including the streptidine moiety.

There is currently no direct evidence to suggest that **Streptobiosamine** is involved in specific cellular signaling pathways. Its primary known biological role is as a structural component in the biosynthesis of streptomycin by *Streptomyces griseus*.

The following diagram illustrates the position of **Streptobiosamine** in the overall biosynthetic pathway of Streptomycin A.

[Click to download full resolution via product page](#)

Figure 3: Role of Streptobiosamine in Streptomycin biosynthesis.

Conclusion

Streptobiosamine remains a molecule of significant interest due to its central role in the structure of the antibiotic streptomycin. This technical guide has provided a consolidated overview of its chemical structure, known physicochemical properties, and a detailed protocol for its isolation. While comprehensive experimental spectroscopic and biological activity data are not extensively available, the information presented herein serves as a valuable resource for researchers and professionals in the field. Further investigation into the properties and potential applications of **Streptobiosamine** and its derivatives may open new avenues in carbohydrate chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Streptobiosamine | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Streptomycin hydrochloride | C21H42Cl3N7O12 | CID 197844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. streptobiosamine | 126-05-6 [chemicalbook.com]
- 6. US2520197A - Hydrolysis of streptomycin hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Streptobiosamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682495#what-is-the-chemical-structure-of-streptobiosamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com